Bicyclo[2.1.1]hexan-1-amine Hydrochloride: A Technical Guide to sp³-Rich Bioisosteric Scaffolds
Bicyclo[2.1.1]hexan-1-amine Hydrochloride: A Technical Guide to sp³-Rich Bioisosteric Scaffolds
Executive Summary
In modern drug discovery, the strategic paradigm of "escaping from flatland" has driven the transition from planar, sp²-hybridized aromatic rings to saturated, sp³-rich three-dimensional structures. The bicyclo[2.1.1]hexane (BCH) scaffold has recently emerged as a premier bioisostere for ortho- and meta-substituted benzenes[1][2].
Bicyclo[2.1.1]hexan-1-amine hydrochloride (CAS: 89676-79-9) is a highly strained, functionalized building block that allows medicinal chemists to install this rigid 3D motif directly into drug candidates[3][4]. By replacing an aniline or phenyl moiety with this bicyclic amine, researchers can dramatically improve a molecule's pharmacokinetic (PK) properties—specifically aqueous solubility and metabolic stability—without compromising the spatial orientation (exit vectors) required for target binding[1][5].
Physicochemical & Structural Profiling
The defining physical characteristic of the bicyclo[2.1.1]hexane core is its substantial strain energy (~38.0 kcal/mol), which arises from the severe deviation of its internal bond angles from the ideal tetrahedral geometry (109.5°)[1].
Basic Properties Summary
| Property | Value | Clinical / Synthetic Relevance |
| Chemical Formula | C₆H₁₂ClN (C₆H₁₁N·HCl) | Hydrochloride salt ensures bench stability and solubility. |
| Molecular Weight | 133.62 g/mol | Low molecular weight ideal for fragment-based drug design. |
| CAS Number | 89676-79-9 | Standardized identifier for commercial sourcing[3]. |
| Physical State | White to Yellow Solid | Highly crystalline due to ionic salt formation[6]. |
| Strain Energy | ~38.0 kcal/mol | Strengthens adjacent C-H bonds, resisting P450 oxidation[1][2]. |
| Fraction sp³ (Fsp³) | 1.0 (Core) | Correlates with higher clinical success rates and solubility. |
The Causality of Bioisosteric Superiority
Why choose a bicyclo[2.1.1]hexane amine over a standard aromatic amine?
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Metabolic Resistance: The high ring strain increases the s-character of the C-H bonds, making them shorter and stronger than typical aliphatic C-H bonds. This directly impedes hydrogen abstraction by cytochrome P450 enzymes, reducing metabolic clearance[2].
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Vector Preservation: The defined exit vectors of substituents on the BCH core precisely mimic the spatial positioning of ortho- and meta-substituted benzenes. This allows for the exact spatial positioning of pharmacophores, preserving the binding affinity to the biological target[1][2].
Caption: Logical pathway of pharmacokinetic optimization via bicyclo[2.1.1]hexane bioisosteric replacement.
Synthetic Methodologies & Protocols
The synthesis of bridgehead amines like bicyclo[2.1.1]hexan-1-amine presents unique challenges. Because the bridgehead carbon is locked in a rigid cage, Sₙ2 reactions are strictly forbidden (Walden inversion is geometrically impossible). Therefore, the amine must be installed via rearrangement mechanisms that proceed with retention of configuration, such as the Curtius, Hofmann, or Schmidt rearrangements[5][7].
Furthermore, the construction of the bicyclo[2.1.1]hexane core itself requires overcoming the massive 38 kcal/mol strain energy. Thermal[2+2] cycloadditions are forbidden by Woodward-Hoffmann rules; thus, photochemical [2+2] cycloadditions (often utilizing Iridium-based photocatalysts for Dexter energy transfer) are the standard method to access the core[8][9].
Experimental Workflow: Synthesis of Bicyclo[2.1.1]hexan-1-amine Hydrochloride
The following protocol details the conversion of bicyclo[2.1.1]hexane-1-carboxylic acid to the target hydrochloride salt via a Curtius rearrangement[7]. This is a self-validating system: the evolution of gas confirms intermediate formation, and the insolubility of the final salt in non-polar solvents drives the reaction to completion.
Phase 1: Curtius Rearrangement to Boc-Protected Amine
Rationale: Diphenylphosphoryl azide (DPPA) is used to safely generate the acyl azide in situ. Heating triggers the expulsion of N₂ gas, forcing the migration of the bridgehead carbon to the electron-deficient nitrogen to form an isocyanate, which is immediately trapped by tert-butanol.
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Setup: Under an inert N₂ atmosphere, dissolve bicyclo[2.1.1]hexane-1-carboxylic acid (1.0 eq, ~10 mmol) in anhydrous toluene (0.2 M) and tert-butanol (5.0 eq).
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Activation: Add triethylamine (Et₃N, 1.5 eq) followed by dropwise addition of DPPA (1.1 eq) at room temperature.
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Thermal Rearrangement: Gradually heat the reaction mixture to 80°C. Observation: Effervescence (N₂ evolution) will occur. Maintain heating for 4–6 hours until gas evolution ceases and TLC indicates complete consumption of the starting acid.
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Workup: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with 5% aqueous citric acid, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography to isolate the tert-butyl bicyclo[2.1.1]hexan-1-ylcarbamate (Boc-amine).
Phase 2: Deprotection and Hydrochloride Salt Precipitation
Rationale: Acidic cleavage of the Boc group generates isobutylene and CO₂. By performing this in a non-polar solvent system (e.g., diethyl ether or dioxane), the highly polar hydrochloride salt will precipitate out of solution, preventing unwanted side reactions and simplifying purification.
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Setup: Dissolve the purified Boc-amine (1.0 eq) in anhydrous diethyl ether (Et₂O) or 1,4-dioxane (0.5 M) at 0°C.
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Cleavage: Slowly add a solution of 4M HCl in dioxane (5.0 eq).
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Precipitation: Remove the ice bath and stir at room temperature for 2–3 hours. Observation: A white precipitate (the hydrochloride salt) will begin to form as the Boc group is cleaved.
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Isolation: Filter the resulting suspension through a sintered glass funnel. Wash the white solid thoroughly with cold, anhydrous Et₂O to remove residual organic impurities.
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Drying: Dry the solid under high vacuum at 40°C for 12 hours to yield pure bicyclo[2.1.1]hexan-1-amine hydrochloride [6].
Caption: Synthetic workflow from acyclic precursors to the final bicyclo[2.1.1]hexan-1-amine hydrochloride salt.
Applications in Drug Development
The incorporation of bicyclo[2.1.1]hexan-1-amine hydrochloride into drug discovery pipelines is primarily driven by the need to optimize lead compounds that suffer from "molecular obesity" or poor solubility.
When coupled with carboxylic acids via standard amide coupling reagents (e.g., HATU, EDC), the resulting amides project their substituents at angles that closely mimic ortho- or meta-substituted benzamides[1][2]. This allows medicinal chemists to systematically replace problematic aromatic rings in kinase inhibitors, GPCR ligands, and protein-protein interaction modulators, resulting in proprietary, patentable chemical spaces with vastly superior ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
References
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PubChem - Bicyclo(2.1.1)hexan-1-amine hydrochloride | C6H12ClN | CID 86248687 Source: National Institutes of Health (NIH) URL:[Link]
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ResearchGate - 2‐Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho‐ and meta‐Benzenes Source: Angewandte Chemie International Edition URL:[Link]
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Journal of the American Chemical Society - Catalyst-Controlled Regiodivergent Synthesis of Bicyclo[2.1.1]hexanes via Photochemical Strain-Release Cycloadditions Source: ACS Publications URL:[Link]
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Organic & Biomolecular Chemistry - Preparation of new bicyclo[2.1.1]hexane compact modules: an opening towards novel sp3-rich chemical space Source: RSC Publishing URL:[Link]
- Google Patents - US11066405B2 - Bicyclic compounds and their use in the treatment of cancer Source: USPTO URL
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